2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
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Overview
Description
2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxymethyl group, and a carboxylic acid functional group. The bicyclic structure of the compound is based on a 2-azabicyclo[2.1.1]hexane framework, which imparts significant rigidity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable azetidine derivative, cyclization can be achieved using appropriate reagents and conditions to form the 2-azabicyclo[2.1.1]hexane framework.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) protecting group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amine functionality in the molecule.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base such as sodium hydride (NaH).
Carboxylation: The carboxylic acid functional group can be introduced through carboxylation reactions, such as the reaction of a suitable intermediate with carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine functionality, which can then participate in various biochemical reactions. The rigid bicyclic structure of the compound imparts stability and specificity in its interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
- 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Uniqueness
2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its combination of a rigid bicyclic structure, a Boc protecting group, and a methoxymethyl group. This combination imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-(methoxymethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-12(9(15)16)5-13(14,6-12)8-18-4/h5-8H2,1-4H3,(H,15,16) |
InChI Key |
WHDDWMDPOYCHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1(C2)COC)C(=O)O |
Origin of Product |
United States |
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